molecular formula CH5N2O2+ B8797346 Methylnitramine CAS No. 88727-16-6

Methylnitramine

Cat. No.: B8797346
CAS No.: 88727-16-6
M. Wt: 77.063 g/mol
InChI Key: IKBPKXKODMZKEW-UHFFFAOYSA-N
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Description

Methylnitramine is an organic compound with the chemical formula CH₃NHNO₂ It is a primary nitramine, which means it contains a nitro group (NO₂) attached to a nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

Methylnitramine can be synthesized through the nitration of dimethylurea using a mixture of sulfuric acid and nitric acid. The process involves the following steps:

Industrial Production Methods

The industrial production of this compound follows a similar route to the laboratory synthesis but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Methylnitramine undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form nitroso compounds.

    Reduction: Reduction of this compound can lead to the formation of amines.

    Substitution: this compound can undergo substitution reactions where the nitro group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

    Oxidation: Formation of nitroso compounds.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted nitramines with different functional groups.

Scientific Research Applications

Methylnitramine has several scientific research applications, including:

    Chemistry: Used as a precursor for the synthesis of other nitramines and energetic materials.

    Biology: Studied for its potential effects on biological systems and its interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a model compound for studying nitramine-based drugs.

    Industry: Used in the production of explosives and propellants due to its high energy content.

Mechanism of Action

The mechanism of action of methylnitramine involves its decomposition and isomerization reactions. The compound can undergo unimolecular isomerization and decomposition through various pathways, including:

Comparison with Similar Compounds

Methylnitramine can be compared with other similar compounds, such as:

This compound is unique due to its specific chemical structure and the types of reactions it undergoes. Its high energy content and explosive properties make it a valuable compound for various applications in chemistry and industry.

Properties

CAS No.

88727-16-6

Molecular Formula

CH5N2O2+

Molecular Weight

77.063 g/mol

IUPAC Name

hydroxy-(methylamino)-oxoazanium

InChI

InChI=1S/CH5N2O2/c1-2-3(4)5/h2H,1H3,(H,4,5)/q+1

InChI Key

IKBPKXKODMZKEW-UHFFFAOYSA-N

Canonical SMILES

CN[N+](=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

In another proposed method for synthesis of the aforementioned mixture of three dinitro-diaza-alkanes, methylamine or ethylamine is reacted with a chloroformic acid ester using sodium hydroxide solution to form an intermediate product which is then nitrated with nitric acid. The nitration product is reacted by means of ammonia and ethanol at reflux to form methylnitroamine or ethylnitroamine, which is then condensed to form the dinitro-diaza-alkanes as in the preceding method. In this process, the next-to-last step in the synthesis of the nitroamines is very complicated and time-intensive, so that it cannot be implemented on a large scale industrially.
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dinitro-diaza-alkanes
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chloroformic acid ester
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methylnitroamine
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